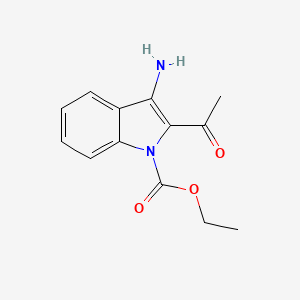
3-Iodoazocan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoazocan-2-one is an organic compound with the molecular formula C7H12INO. It is a derivative of azocane, a saturated heterocyclic compound containing an eight-membered ring with a nitrogen atom. The presence of an iodine atom at the third position and a carbonyl group at the second position makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoazocan-2-one typically involves the iodination of azocan-2-one. One common method is the reaction of azocan-2-one with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodoazocan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of azocan-2-one derivatives with different substituents at the third position.
Reduction: Formation of 3-iodoazocan-2-ol.
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Applications De Recherche Scientifique
3-Iodoazocan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Iodoazocan-2-one involves its interaction with specific molecular targets. The iodine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
3-Bromoazocan-2-one: Similar structure but with a bromine atom instead of iodine.
3-Chloroazocan-2-one: Contains a chlorine atom at the third position.
3-Fluoroazocan-2-one: Contains a fluorine atom at the third position.
Uniqueness: 3-Iodoazocan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide different biological activities .
Propriétés
Formule moléculaire |
C7H12INO |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
3-iodoazocan-2-one |
InChI |
InChI=1S/C7H12INO/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5H2,(H,9,10) |
Clé InChI |
YFPAAMKUZJCMGF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)NCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)


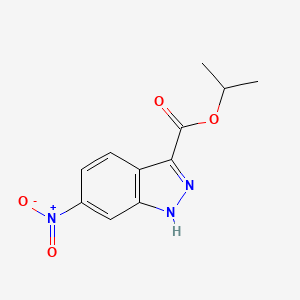

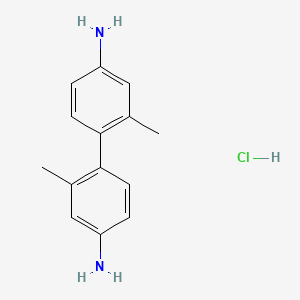
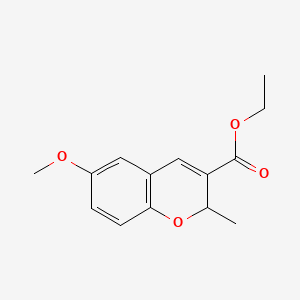
![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)
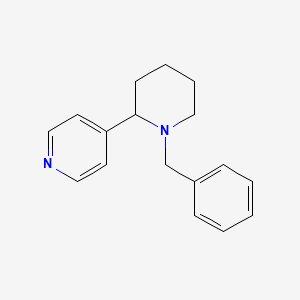

![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)
